molecular formula C20H26N2O10 B2806592 Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate CAS No. 2320824-94-8

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate

Cat. No.: B2806592
CAS No.: 2320824-94-8
M. Wt: 454.432
InChI Key: OOPILDVLMPERGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate is a spirocyclic compound featuring a benzyl-substituted diazaspiro core and a dioxalate counterion. The dioxalate salt enhances solubility and stability, a common strategy in pharmaceutical chemistry to optimize physicochemical properties for drug development . The free base form (CAS 2110507-78-1) has a molecular weight of 273.37 g/mol and the formula C₁₇H₂₃NO₂ . Its spirocyclic architecture and functional groups make it a promising scaffold for medicinal chemistry, particularly in oncology and neurology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.2C2H2O4/c1-2-20-15(19)14-9-18(12-16(14)10-17-11-16)8-13-6-4-3-5-7-13;2*3-1(4)2(5)6/h3-7,14,17H,2,8-12H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPILDVLMPERGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable precursor. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzyl or spirocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to more effective drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds :

  • YA2: (5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione
  • YA3: (5R)-Ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro{4.4}non-2-ene-3-carboxylate

Both YA2 and YA3 exhibit selective cytotoxicity against U937 lymphoma cells, with IC₅₀ values of 119 µM (YA2) and 92 µM (YA3) after 24-hour exposure. Notably, these compounds show minimal effects on normal cell lines (e.g., A549, SH-SY5Y), suggesting tumor-specific mechanisms .

Table 1: Cytotoxicity Profiles
Compound IC₅₀ (U937 Cells) Selectivity for Cancer Cells Key Structural Features
YA2 119 µM High Spiro{4.4} core, dimethyl groups
YA3 92 µM High Ethyl ester, spiro{4.4} core
Target Compound (dioxalate) N/A Inferred* Spiro[3.4] core, dioxalate salt

*Inference based on structural parallels to YA2/YA3 .

Structural and Functional Modifications

Spiro Core Variations
  • Sulfur-Containing Analog : Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate (CAS 2460750-58-5) replaces a nitrogen with sulfur, increasing molecular weight to 234.27 g/mol. This substitution may alter metabolic stability or redox activity .
  • Boc-Protected Analogs : Compounds like 1-Boc-1,6-diazaspiro[3.4]octane hemioxalate (AS17405) and tert-butyl derivatives (e.g., CAS 885270-86-0) prioritize synthetic versatility over bioactivity, as Boc groups facilitate intermediate protection .
Salt Forms
  • Dioxalate vs. Hemioxalate : Dioxalate salts (e.g., the target compound) typically offer higher aqueous solubility than hemioxalates (e.g., AS17405) due to increased ionic character .
  • Free Base vs. Salt : The free base (CAS 2110507-78-1) lacks the dioxalate counterion, likely reducing solubility but improving lipophilicity for blood-brain barrier penetration .
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) Salt Form Key Functional Groups
Target Compound (dioxalate) ~406.37* Dioxalate Benzyl, ethyl ester
Free Base (CAS 2110507-78-1) 273.37 None Benzyl, ethyl ester
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro... 234.27 None Thiaspiro, ethyl ester
1-Boc-1,6-diazaspiro[3.4]octane hemioxalate 266 (price: $266/250mg) Hemioxalate Boc-protected amine

*Estimated by adding oxalic acid (90.03 g/mol × 2) to the free base.

Pricing and Availability ():
  • 1-Boc-1,6-diazaspiro[3.4]octane hemioxalate : $266/250mg (AS17405).
  • 2-Boc-2,6-diazaspiro[3.4]octane : $110/250mg (AS18208).
  • Target Compound : Price data unavailable, but its complex synthesis (dioxalate salt formation) may elevate costs compared to Boc-protected analogs.
Table 3: Cost Comparison
Compound Price (USD) Quantity Supplier Code
1-Boc-1,6-diazaspiro[3.4]octane hemioxalate $266 250 mg AS17405
2-Boc-2,6-diazaspiro[3.4]octane $110 250 mg AS18208
6-Boc-2,6-diazaspiro[3.4]octane Stocked N/A AS12376-A

Biological Activity

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its potential as an antitubercular agent, alongside other therapeutic applications.

Structural Overview

The compound belongs to the class of diazaspiro compounds , characterized by a spiro linkage between a diazaspiro octane core and a benzyl group. The molecular formula is C15H18N2O4C_{15}H_{18}N_2O_4, with a molecular weight of 302.31 g/mol. The presence of nitrogen atoms enhances its biological activity, making it a candidate for various pharmacological studies .

Antitubercular Properties

Recent studies have highlighted the antitubercular activity of this compound against Mycobacterium tuberculosis. The compound exhibits a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL , indicating potent activity against this pathogen .

Mechanism of Action:
The proposed mechanism involves the reduction of the compound by bacterial enzymes, leading to the formation of reactive intermediates that exert toxic effects on M. tuberculosis cells. This interaction suggests that the compound targets specific molecular pathways within the bacterial cells, although further research is needed to elucidate these mechanisms in detail .

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare its activity with structurally similar compounds.

Compound Name Structure Type Notable Features MIC (μg/mL)
This compoundDiazaspiro compoundEthyl and benzyl substitutions0.016
2-Benzyl-2,6-diazaspiro[3.4]octaneDiazaspiro compoundLacks ethyl substitutionHigher MIC
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiroTert-butoxycarbonyl derivativeModified functional group affecting reactivityVariable

This table illustrates that the unique substitution pattern of ethyl 6-benzyl-2,6-diazaspiro[3.4]octane enhances its biological properties compared to similar compounds.

Study on Nitrofuran Derivatives

A study involving a series of nitrofuran carboxamide derivatives synthesized from a diazaspiro[3.4]octane building block found that one derivative exhibited potent antitubercular activity with an MIC of 0.016 μg/mL . This finding underscores the potential for developing new antitubercular agents based on diazaspiro frameworks.

Exploration of Molecular Periphery

Research exploring various substituents around the diazaspiro core has led to the identification of several derivatives with enhanced biological activities. The incorporation of different azole substituents has been shown to modulate activity significantly, indicating that structural modifications can lead to improved efficacy against M. tuberculosis .

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate?

  • Methodological Answer : Purity and structural validation require a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, while Infrared (IR) spectroscopy confirms functional groups (e.g., ester, dioxalate). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, particularly for detecting residual solvents or byproducts. For spirocyclic systems, 2D NMR (e.g., COSY, NOESY) can resolve conformational ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Reaction optimization should focus on pH control (e.g., phosphate buffer at pH 7.1 for enzyme-mediated steps ), temperature modulation, and catalyst selection. Kinetic monitoring via Thin-Layer Chromatography (TLC) or inline HPLC ensures intermediate stability. Scalability requires solvent selection (e.g., switching from tetrahydrofuran to ethanol for greener chemistry) and stepwise purification using recrystallization or flash chromatography .

Q. What are the critical storage conditions to maintain the compound’s stability for long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester and dioxalate moieties. Pre-packaged aliquots minimize freeze-thaw cycles. Stability should be validated periodically via HPLC and mass spectrometry (MS) to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures from the Protein Data Bank (PDB) to simulate binding. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess conformational stability under physiological conditions. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variability in experimental conditions (e.g., cell lines, assay pH). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. Replicate studies under standardized protocols, controlling for batch-to-batch compound variability via NMR and MS lot analysis .

Q. How to design experiments to elucidate metabolic pathways involving this compound?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or deuterium at the benzyl group) followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to track metabolic products. Use hepatocyte or microsomal assays to identify phase I/II metabolism. Pair with CRISPR-Cas9 knockout models to pinpoint enzyme involvement .

Q. What factorial design approaches optimize multi-variable synthesis parameters (e.g., solvent, catalyst, temperature)?

  • Methodological Answer : Implement a 2³ full factorial design to test solvent polarity (DMF vs. ethanol), catalyst loading (0.1–1.0 mol%), and temperature (25–60°C). Analyze responses (yield, purity) via ANOVA and Response Surface Methodology (RSM). Use Design-Expert® software to identify significant interactions and derive optimal conditions .

Q. How does the spirocyclic architecture influence the compound’s conformational dynamics and bioactivity?

  • Methodological Answer : Perform X-ray crystallography to resolve the spirocyclic core’s 3D structure. Compare with Density Functional Theory (DFT) calculations (Gaussian, ORCA) to model low-energy conformers. Assess bioactivity differences via structure-activity relationship (SAR) studies using analogs with modified ring sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.